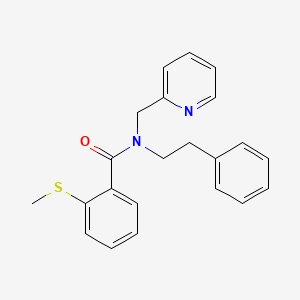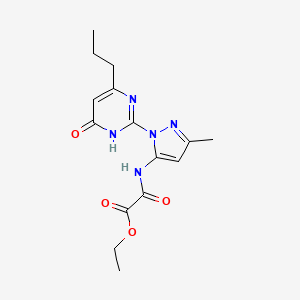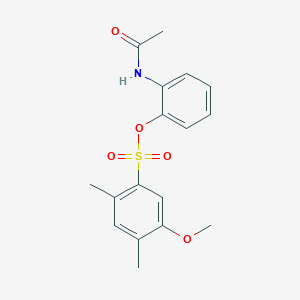
2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the benzene ring. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a benzene ring at its core, with the various groups (acetamidophenyl, methoxy, dimethyl, and sulfonate) attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reactivity of its constituent groups. For example, the sulfonate group is often a good leaving group, meaning it could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonate group might make it more polar and therefore more soluble in water .Scientific Research Applications
Synthesis and Therapeutic Potential
The compound has been studied for its potential as a therapeutic agent, particularly in the context of Alzheimer’s disease. One study focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, showing that these compounds, including ones structurally related to 2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, demonstrated inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer’s treatment. This suggests the compound’s potential utility in designing more potent inhibitors for therapeutic use (Abbasi et al., 2018).
Chemical Modification and Cellular Effects
Research on the chemical modification of membranes has shown that compounds similar to 2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can influence ion permeability in human red blood cells. This line of investigation provides insights into how such compounds could modulate cellular functions, which might have implications for understanding their role in various biological processes and diseases (Knauf & Rothstein, 1971).
Catalytic and Synthetic Applications
The compound has been implicated in studies exploring its catalytic activity and synthetic applications. For example, methanolysis of related sulfonate esters highlights the compound’s potential involvement in synthetic pathways that could be leveraged for creating new chemical entities. Such research underscores the versatility and utility of 2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate in organic synthesis and catalysis (Shashidhar et al., 1997).
Advanced Materials Development
The compound’s structural motifs have been explored in the development of advanced materials, such as polymers for proton exchange membranes in fuel cell applications. This research demonstrates the potential of such compounds in contributing to the development of new materials with specific electronic and structural properties, which could have wide-ranging applications in technology and industry (Wang et al., 2012).
Mechanism of Action
properties
IUPAC Name |
(2-acetamidophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-9-12(2)17(10-16(11)22-4)24(20,21)23-15-8-6-5-7-14(15)18-13(3)19/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOCIAKLBROBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
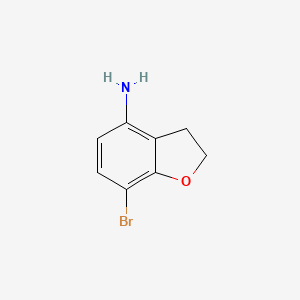


![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)
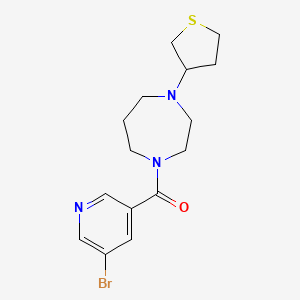


![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
